molecular formula C16H14ClNO3 B11171897 2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate

2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11171897
M. Wt: 303.74 g/mol
InChI Key: OWWZORHRHPSBSF-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl acetate group and a carbamoyl group attached to a chlorinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with phenyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Chloro-4-methylphenyl isocyanate} + \text{Phenyl acetate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or phenyl acetates.

Scientific Research Applications

2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid
  • **Phenyl N-(3-chloro-4-methylphenyl)carbamate

Uniqueness

2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl acetate group and a chlorinated methylphenyl ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

[2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H14ClNO3/c1-10-7-8-12(9-14(10)17)18-16(20)13-5-3-4-6-15(13)21-11(2)19/h3-9H,1-2H3,(H,18,20)

InChI Key

OWWZORHRHPSBSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C)Cl

Origin of Product

United States

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